DSPE-PEG5-propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H104NO14P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-54(58)67-50-52(70-55(59)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)51-69-71(60,61)68-41-38-56-53(57)37-40-63-43-45-65-47-49-66-48-46-64-44-42-62-39-6-3/h3,52H,4-5,7-51H2,1-2H3,(H,56,57)(H,60,61)/t52-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBDHVREIJJEGS-OIVUAWODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H104NO14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DSPE-PEG5-Propargyl

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG5-propargyl is a heterobifunctional, amphiphilic polymer conjugate widely utilized in the fields of drug delivery, nanotechnology, and bioconjugation. Its unique structure, combining a lipid anchor, a hydrophilic spacer, and a reactive chemical handle, makes it an invaluable tool for the development of advanced therapeutic and diagnostic agents. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and a practical protocol for its application in "click chemistry" conjugations.

Molecular Structure and Core Components

The structure of this compound is modular, consisting of three distinct chemical entities covalently linked to impart specific functionalities:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor of the molecule. The two long, saturated stearoyl chains (C18) allow for stable insertion into lipid bilayers of liposomes or the hydrophobic cores of micelles.[1][2] This property is fundamental for its use in creating functionalized nanoparticles and other lipid-based drug delivery systems.[1][2]

-

PEG5 (Pentaethylene Glycol): This component is a short, hydrophilic polymer chain consisting of five repeating ethylene glycol units. The polyethylene glycol (PEG) linker serves multiple critical roles. It acts as a spacer, physically separating the DSPE anchor from the terminal functional group. More importantly, it imparts hydrophilicity to the molecule, which increases the water solubility of the overall conjugate and can improve the stability and circulation time of nanoparticles in biological systems.[1]

-

Propargyl Group: This is the terminal functional group, featuring a reactive alkyne (-C≡CH). The propargyl group is the key to the molecule's utility in bioconjugation. It serves as a reactive handle for participating in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the covalent attachment of this compound to any molecule bearing an azide group, such as targeting ligands, therapeutic agents, or imaging probes, to form a stable triazole linkage.

The combination of these three components results in a versatile reagent for surface functionalization of lipid-based nanoparticles, enabling targeted drug delivery and the creation of complex biomaterials.

Physicochemical and Technical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₁₀₄NO₁₄P | |

| Molecular Weight | 1034.4 g/mol | |

| CAS Number | 2112737-93-4 | |

| Appearance | White solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of the propargyl group on this lipid-PEG conjugate is for bioconjugation via CuAAC. The following is a detailed, representative protocol for conjugating this compound to an azide-functionalized molecule (e.g., a peptide, small molecule, or protein).

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Solvent (e.g., a 1:1 mixture of tert-Butanol and water, or DMSO)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask)

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the this compound (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1). Stir the solution until all components are fully dissolved.

-

Catalyst Stock Solution Preparation: In separate vials, prepare fresh stock solutions of:

-

Copper(II) sulfate (e.g., 0.1 M in deionized water).

-

Sodium ascorbate (e.g., 1.0 M in deionized water). It is crucial to prepare the sodium ascorbate solution immediately before use to ensure its efficacy as a reducing agent.

-

-

Reaction Initiation:

-

To the stirring solution of reactants from Step 1, add the sodium ascorbate solution (e.g., 0.1 to 0.3 equivalents).

-

Initiate the cycloaddition reaction by adding the copper(II) sulfate solution (e.g., 0.02 to 0.05 equivalents). A color change in the solution may be observed upon addition of the copper catalyst.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the triazole product. Reactions are typically complete within 1 to 4 hours.

-

-

Purification (if necessary): Once the reaction is complete, the final conjugated product can be purified from the reaction mixture using standard techniques such as dialysis, size exclusion chromatography, or high-performance liquid chromatography (HPLC), depending on the nature of the final product.

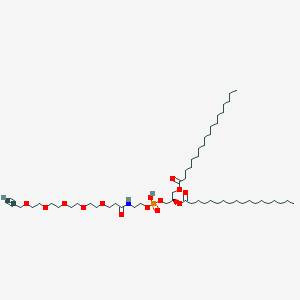

Visualization of the Conjugation Workflow

The logical relationship in the use of this compound for creating functionalized biomaterials via click chemistry is illustrated below.

Caption: Logical workflow for conjugating this compound using click chemistry.

This diagram outlines the convergence of the alkyne-containing lipid-PEG and an azide-functionalized molecule in a copper-catalyzed reaction to yield a stable, functionalized conjugate. This modular approach is a cornerstone of modern bioconjugation and drug delivery system development.

References

Navigating the Solubility of DSPE-PEG5-propargyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and bioconjugation. Its unique structure, combining a hydrophobic lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer and a reactive propargyl group, allows for the creation of long-circulating nanoparticles and facilitates "click chemistry" reactions. A thorough understanding of its solubility in various organic solvents is paramount for successful formulation and application. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for dissolution, and a logical workflow for handling this versatile lipid-PEG conjugate.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, data for the compound and its close analogs provide valuable insights into its solubility profile. The following table summarizes the available quantitative and qualitative solubility information for this compound and related DSPE-PEG derivatives.

| Compound | Solvent | Solubility | Citation |

| This compound | Dimethyl sulfoxide (DMSO) | 10 mM | [1] |

| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | [2] |

| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11 mg/mL | [2] |

| DSPE-PEG-Azide | Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| DSPE-PEG-Azide | Dichloromethane (DCM) | Soluble | [3] |

| DSPE-PEG-Azide | Chloroform | Soluble | |

| DSPE-PEG-Azide | Acetone | Soluble | |

| DSPE-PEG-Azide | Dimethylformamide (DMF) | Soluble | |

| DSPE-PEG2000 | Chloroform | 1 mg/mL (used for creating a thin film) | |

| DSPE-PEG | Methanol | Soluble (used for ESI-MS sample preparation) |

Experimental Protocols for Dissolving DSPE-PEG Conjugates

The following are detailed methodologies adapted from established protocols for dissolving DSPE-PEG derivatives, which can be applied to this compound.

Protocol 1: Direct Solubilization for Stock Solution Preparation

This method is suitable for preparing a stock solution of this compound in a compatible organic solvent.

Materials:

-

This compound (crystalline solid)

-

Anhydrous organic solvent of choice (e.g., DMSO, DMF, Chloroform, Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Vortex mixer

-

Appropriate glassware (e.g., vial with a septum-lined cap)

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of the selected organic solvent to the vial to achieve the target concentration.

-

Purge the vial with an inert gas to minimize oxidation, especially if the solvent is prone to peroxide formation or if the propargyl group is sensitive to oxidative degradation.

-

Seal the vial tightly.

-

Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid thermal degradation.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Store the stock solution under an inert atmosphere at the recommended temperature, typically -20°C for long-term storage.

Protocol 2: Thin-Film Hydration Method for Liposome Formulation

This is a common method for incorporating DSPE-PEG derivatives into liposomal formulations.

Materials:

-

This compound

-

Other lipid components (e.g., phospholipids, cholesterol)

-

Organic solvent (e.g., Chloroform, Methanol, or a mixture)

-

Rotary evaporator

-

Round-bottom flask

-

Aqueous buffer (e.g., PBS, HEPES buffer)

-

Water bath sonicator or extruder

Procedure:

-

Dissolve this compound and other lipid components in the chosen organic solvent or solvent mixture in a round-bottom flask. A common starting concentration is 1 mg/mL.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure to form a thin lipid film on the inner surface of the flask. Gentle heating (e.g., 40°C) can be used to facilitate evaporation.

-

Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual organic solvent.

-

Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the mixture by vortexing or gentle shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the dissolution and subsequent use of this compound in a research setting.

Caption: Workflow for this compound dissolution and application.

References

DSPE-PEG5-propargyl CAS number and molecular weight

This technical guide provides comprehensive information on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), a heterobifunctional lipid-PEG derivative widely utilized in biomedical research, particularly in the fields of drug delivery, nanoparticle formulation, and bioconjugation.

Core Compound Specifications

This compound is a versatile molecule that combines the properties of a phospholipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive propargyl group. The DSPE portion provides a hydrophobic anchor, enabling its incorporation into lipid bilayers of liposomes and other nanoparticles. The PEG linker enhances aqueous solubility and circulation time in vivo, while the terminal propargyl group allows for covalent conjugation to azide-containing molecules via copper-catalyzed or copper-free "click chemistry."

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 2112737-93-4[1][2][3] |

| Molecular Weight (MW) | 1034.4 g/mol [1] |

| Alternate MW | 1034.39 g/mol |

| Molecular Formula | C55H104NO14P |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Storage Conditions | -20°C |

Experimental Protocols

A common application of this compound is the surface functionalization of liposomes for targeted drug delivery. The propargyl group is used to attach targeting ligands, such as peptides or antibodies modified with an azide group.

Protocol: Surface Functionalization of Liposomes via Click Chemistry

-

Liposome Formulation:

-

Co-dissolve the primary lipid components (e.g., DSPC, cholesterol) and this compound (typically at a 1-5 mol% ratio) in a suitable organic solvent (e.g., chloroform).

-

Remove the organic solvent under reduced pressure to form a thin lipid film.

-

Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.

-

Extrude the vesicle suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a specific diameter.

-

-

Click Chemistry Conjugation:

-

Prepare a solution of the azide-modified targeting ligand in an appropriate buffer.

-

In a separate reaction vessel, combine the liposome suspension with the azide-ligand solution.

-

Prepare the catalyst solution. For a copper-catalyzed reaction (CuAAC), this typically involves copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

-

Add the catalyst solution to the liposome and ligand mixture.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with gentle stirring.

-

-

Purification:

-

Remove unreacted ligand and catalyst components from the functionalized liposomes.

-

This is typically achieved through size exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation of the ligand to the liposome surface using techniques such as gel electrophoresis (SDS-PAGE) if the ligand is a protein, or by using a fluorescently-labeled ligand and measuring fluorescence.

-

Characterize the final liposome formulation for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

Caption: Component structure and application workflow of this compound.

Caption: Experimental workflow for liposome conjugation via click chemistry.

References

The Pivotal Role of the Propargyl Group in DSPE-PEG5-Propargyl: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), represents a critical tool in the development of advanced drug delivery systems and nanomedicines. Its unique tripartite structure, consisting of a phospholipid anchor, a polyethylene glycol (PEG) spacer, and a terminal propargyl group, allows for the versatile and efficient construction of functionalized nanoparticles. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of the propargyl group in bioconjugation via "click chemistry."

The Molecular Architecture and its Functional Components

This compound is an amphiphilic molecule with three distinct domains, each contributing to its utility in nanoparticle formulations:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component serves as the hydrophobic anchor, enabling the stable incorporation of the molecule into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles. The long, saturated distearoyl acyl chains contribute to a high phase transition temperature, resulting in more rigid and stable lipid assemblies.

-

Polyethylene Glycol (PEG5): The short, five-unit PEG chain acts as a hydrophilic spacer. This PEG linker projects from the nanoparticle surface into the aqueous environment, creating a "stealth" layer that reduces opsonization and recognition by the mononuclear phagocyte system. This steric hindrance prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation at target sites.[1][2]

-

Propargyl Group: This terminal functional group is the cornerstone of this compound's utility in bioconjugation. The propargyl group contains a terminal alkyne, a highly reactive moiety that is central to one of the most efficient and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

The Propargyl Group: A Gateway to "Click Chemistry"

The primary function of the propargyl group is to serve as a chemical handle for the covalent attachment of a wide array of molecules to the surface of nanoparticles. This is most commonly achieved through the CuAAC reaction, a bioorthogonal ligation reaction that joins the terminal alkyne of the propargyl group with an azide-functionalized molecule to form a stable triazole linkage.

The CuAAC reaction is favored in bioconjugation for several reasons:

-

High Efficiency and Yield: The reaction proceeds with high efficiency, often achieving near-quantitative yields under mild conditions.

-

Biocompatibility: The reaction can be carried out in aqueous buffers at physiological pH, making it suitable for use with sensitive biological molecules.

-

Specificity: The azide and alkyne groups are largely inert to the functional groups present in biological systems, ensuring that the reaction is highly specific and produces minimal side products.

This "clickable" functionality allows researchers to easily and efficiently decorate the surface of this compound-containing nanoparticles with:

-

Targeting Ligands: Peptides, antibodies, aptamers, or small molecules that bind to specific receptors on diseased cells, thereby enhancing the targeted delivery of therapeutic agents.

-

Imaging Agents: Fluorescent dyes or contrast agents for tracking the nanoparticles in vitro and in vivo.

-

Therapeutic Payloads: Drugs or other therapeutic molecules that can be attached to the nanoparticle surface.

Quantitative Data on DSPE-PEG-Propargyl Applications

While specific quantitative data for this compound is often embedded within broader experimental studies, the following table summarizes typical parameters and outcomes associated with the use of DSPE-PEG-alkyne lipids in the formulation and functionalization of nanoparticles.

| Parameter | Typical Value/Range | Reference |

| Liposome Size | 100 - 200 nm | [4] |

| Molar Ratio of DSPE-PEG-Propargyl in Liposomes | 1 - 10 mol% | N/A |

| CuAAC Reaction Time | 1 - 24 hours | [5] |

| CuAAC Reaction Temperature | Room Temperature | |

| Conjugation Efficiency | Often high, approaching quantitative yields | |

| Drug Encapsulation Efficiency | Dependent on drug and liposome composition; can exceed 80% | N/A |

Experimental Protocols

Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC or DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surfaces

This protocol provides a general method for conjugating an azide-functionalized molecule to this compound-containing liposomes.

Materials:

-

This compound-containing liposomes

-

Azide-functionalized molecule (e.g., peptide, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare stock solutions of the azide-functionalized molecule, CuSO₄, sodium ascorbate, and the copper-chelating ligand in the appropriate solvent.

-

-

Reaction Setup:

-

To the liposome suspension, add the azide-functionalized molecule.

-

In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.

-

Add the copper/ligand complex to the liposome mixture.

-

-

Initiation of Click Reaction:

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to the mixture.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for the desired time (typically 1-24 hours) with gentle stirring or rocking.

-

-

Purification:

-

Remove the unreacted components and the copper catalyst from the functionalized liposomes using size exclusion chromatography or dialysis.

-

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the relationships between different components in a targeted drug delivery system.

References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 2112737-93-4 | BroadPharm [broadpharm.com]

- 4. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 5. “Clickable”, polymerized liposomes as a versatile and stable platform for rapid optimization of their peripheral compositions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of the PEG5 Linker in DSPE Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the functionalization of lipids with polyethylene glycol (PEG) has been a cornerstone for enhancing the therapeutic efficacy of nanoparticle-based medicines. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a short PEG linker, specifically one with five ethylene glycol units (PEG5), offers unique properties for researchers developing sophisticated drug carriers. This technical guide provides an in-depth exploration of the DSPE-PEG5 linker, its synthesis, its incorporation into liposomes, and its impact on the physicochemical and biological properties of these nanocarriers.

The DSPE-PEG5 Linker: Structure and Physicochemical Properties

The DSPE-PEG5 molecule is an amphiphilic conjugate consisting of a hydrophobic DSPE lipid anchor and a hydrophilic PEG5 linker. The DSPE anchor, with its two C18 saturated fatty acid chains, facilitates stable incorporation into the lipid bilayer of liposomes. The PEG5 linker, a short chain of five repeating ethylene glycol units, extends from the liposome surface, creating a hydrated layer that influences the nanoparticle's interactions with its biological environment.

This short PEG chain imparts a unique balance of properties. While longer PEG chains (e.g., PEG2000) are known for providing a dense "stealth" coating that significantly prolongs circulation time, the shorter PEG5 linker offers a more subtle modification. It can aid in nanoparticle stabilization and can be particularly useful when the exposure of a targeting ligand, also attached to a PEG linker, is desired. The molecular weight of functionalized DSPE-PEG5 is typically in the range of 1030 to 1070 g/mol , depending on the terminal functional group.

Table 1: Physicochemical Properties of Functionalized DSPE-PEG5 Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| DSPE-PEG5-Azide | C₅₄H₁₀₅N₄O₁₄P | 1065.4 | 2112737-73-0 |

| DSPE-PEG5-Propargyl | C₅₅H₁₀₄NO₁₄P | 1034.4 | 2112737-93-4 |

Experimental Protocols

Synthesis of a Functionalized DSPE-PEG5 Derivative

While the direct synthesis of a non-functionalized DSPE-PEG5 is a multi-step process often starting from PEGylation of DSPE, a common approach in research is to utilize commercially available DSPE-PEG with a terminal functional group for further conjugation. Below is a representative protocol for the synthesis of a more complex, functionalized DSPE-PEG derivative using a short PEG5 linker, illustrating the chemical principles involved. This example describes the reaction of an amine-terminated DSPE-PEG with a short PEG-NHS ester to create a longer, segmented PEG chain.

Protocol: Synthesis of DSPE-PEG2k-NHCO-PEG5-Tetrazine

This protocol describes the synthesis of a DSPE-PEG conjugate where a longer PEG chain (PEG2000) is linked to a shorter PEG5 chain functionalized with a tetrazine group, useful for click chemistry applications.[1]

Materials:

-

DSPE-PEG2000-Amine (DSPE-PEG2k-NH₂)

-

Tetrazine-PEG5-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dialysis membrane (MWCO 1 kDa)

-

Lyophilizer

Procedure:

-

Dissolve DSPE-PEG2k-NH₂ and a 1.5 molar excess of Tetrazine-PEG5-NHS ester in anhydrous DMF.

-

Add triethylamine to the reaction mixture to act as a base, facilitating the reaction between the amine and the NHS ester.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, transfer the mixture to a dialysis membrane (MWCO 1 kDa) and dialyze against deionized water for 48 hours to remove unreacted reagents and solvent.

-

Lyophilize the dialyzed solution to obtain the purified DSPE-PEG2k-NHCO-PEG5-Tetrazine product as a solid.

-

Characterize the final product using techniques like ¹H NMR and mass spectrometry to confirm its structure and purity.

Formulation of DSPE-PEG5 Containing Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a widely used technique to prepare unilamellar liposomes with a defined size distribution.[2][3][4][5]

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

DSPE-PEG5

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of DPPC, cholesterol, and DSPE-PEG5 in chloroform in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:DSPE-PEG5 at 55:40:5.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and rotating it gently at a temperature above the phase transition temperature (Tm) of the primary lipid (for DPPC, this is >41°C). This process forms multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size of the vesicles and promotes the formation of unilamellar liposomes.

-

Collect the extruded liposome suspension.

-

Characterization of DSPE-PEG5 Liposomes

Protocol: Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement to obtain the average hydrodynamic diameter and polydispersity index (PDI).

-

For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell and perform the measurement to determine the surface charge of the liposomes.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the DSPE-PEG5 liposome formulation and a control (e.g., empty liposomes or free drug).

-

Replace the cell culture medium with the medium containing the different concentrations of the liposomal formulations.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells.

Quantitative Data and Comparative Analysis

The inclusion of DSPE-PEG5 in a liposomal formulation influences its key characteristics. While specific data for DSPE-PEG5 is not as abundant as for its longer-chain counterparts, the following table provides expected trends and representative data based on the literature on short-chain PEGs. The precise values will depend on the full lipid composition and preparation method.

Table 2: Representative Characterization Data for Liposomes with Varying PEG Linker Lengths

| Liposome Formulation (molar ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Cellular Uptake (relative to non-PEGylated) |

| DPPC:Chol (60:40) | ~120 | < 0.2 | ~ -5 | 100% |

| DPPC:Chol:DSPE-PEG5 (55:40:5) | ~110 | < 0.15 | ~ -10 | Slightly Decreased |

| DPPC:Chol:DSPE-PEG2000 (55:40:5) | ~100 | < 0.1 | ~ -20 | Significantly Decreased |

Note: This data is illustrative and intended to show general trends. Actual values may vary.

The shorter PEG5 linker is expected to have a less pronounced effect on reducing particle size and shielding the surface charge compared to the longer PEG2000 chain. This can be advantageous for applications where some level of interaction with cells is desired, or where a targeting ligand needs to be more exposed. Studies have shown that while longer PEG chains can significantly hinder cellular uptake, shorter PEG linkers may have a less inhibitory effect.

Visualizations of Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Figure 1: Structural components of the DSPE-PEG5 molecule.

Figure 2: Workflow for DSPE-PEG5 liposome formulation.

Figure 3: Targeted drug delivery with a functionalized DSPE-PEG liposome.

Figure 4: Simplified EGFR signaling pathway, a target for drug delivery.

Conclusion

The DSPE-PEG5 linker represents a valuable tool in the design of sophisticated liposomal drug delivery systems. Its short PEG chain offers a unique balance between nanoparticle stabilization and maintaining interactions with the biological environment, which can be critical for targeted therapies. By understanding the synthesis, formulation, and characterization of DSPE-PEG5-containing liposomes, researchers can better tailor their nanocarriers for specific therapeutic applications, ultimately advancing the field of drug delivery. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in harnessing the potential of the DSPE-PEG5 linker.

References

DSPE-PEG5-propargyl in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has become a cornerstone in the development of advanced drug delivery systems.[1] The amphiphilic nature of DSPE-PEG, with its hydrophobic lipid anchor and hydrophilic polymer chain, allows for the self-assembly into various nanostructures such as liposomes and micelles.[2] These nanocarriers can encapsulate therapeutic agents, enhance their solubility, improve stability, and prolong circulation time in the bloodstream.[1]

The addition of a terminal propargyl group to the PEG chain, creating DSPE-PEG5-propargyl, introduces a powerful tool for further functionalization through "click chemistry".[3] Specifically, the propargyl group's alkyne moiety can readily react with azide-functionalized molecules in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This enables the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the surface of the nanocarrier, paving the way for targeted drug delivery and personalized medicine.

This technical guide provides a comprehensive overview of this compound for beginners in the field of drug delivery. It covers the synthesis and characterization of the molecule, detailed protocols for nanoparticle formulation and functionalization, and an exploration of its applications in targeted therapy, supported by quantitative data and visual diagrams to elucidate key processes.

Core Concepts and Physicochemical Properties

This compound is a complex molecule with distinct domains that dictate its function in drug delivery. The DSPE lipid anchor provides a hydrophobic component that can integrate into the lipid bilayer of liposomes or form the core of micelles, serving as a reservoir for hydrophobic drugs. The PEG5 linker, a short polyethylene glycol chain, imparts hydrophilicity, creating a stealth-like shield that reduces recognition by the mononuclear phagocyte system and prolongs systemic circulation. The terminal propargyl group is the reactive handle for covalent modification via click chemistry.

| Property | Value | Source |

| Molecular Formula | C55H104NO14P | |

| Molecular Weight | 1034.4 g/mol | |

| Purity | >90% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF | |

| Storage | -20°C for long-term storage |

Synthesis and Characterization

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, its synthesis can be inferred from established methods for creating similar DSPE-PEG derivatives and propargyl-functionalized PEGs. A plausible synthetic route would involve the reaction of DSPE with a pre-functionalized PEG chain that already contains the propargyl group.

A general approach for the synthesis of a propargyl-functionalized PEG acid, which could then be coupled to DSPE, is outlined below.

Synthesis of Propargyl-PEG-Acid (General Protocol)

This pathway starts with a commercially available carboxy-PEG-hydroxyl.

-

Propargylation of the Carboxyl Group:

-

Dissolve HOOC-PEG-OH and potassium hydroxide in dimethylformamide (DMF).

-

Stir the mixture at 100°C for 1 hour to form the potassium salt.

-

Cool the solution and add propargyl bromide dropwise.

-

Stir the reaction at 70°C for 15 hours.

-

Purify the resulting α-hydroxyl-ω-propargyl PEG by extraction and concentration.

-

-

Conversion of the Terminal Hydroxyl to a Carboxylic Acid:

-

Dissolve the α-hydroxyl-ω-propargyl PEG in anhydrous 1,4-dioxane.

-

Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

-

Stir the mixture at room temperature for 24 hours.

-

Purify the final α-carboxyl-ω-propargyl PEG by precipitation and crystallization.

-

The resulting propargyl-PEG-acid can then be conjugated to the amine group of DSPE using standard carbodiimide chemistry.

Characterization

The successful synthesis and purity of this compound and nanoparticles formulated with it are confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the characteristic peaks for the DSPE, PEG, and propargyl protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized lipid.

-

Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the resulting nanoparticles.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

Nanoparticle Formulation and Drug Loading

This compound is typically incorporated into nanoparticle formulations along with other lipids, such as phospholipids (e.g., DSPC, DPPC) and cholesterol, to form stable drug delivery vehicles. The thin-film hydration method is a common and straightforward technique for preparing liposomes.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

-

Lipid Film Formation:

-

Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under a vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

The hydration temperature should be above the phase transition temperature of the lipids to ensure proper formation of multilamellar vesicles (MLVs).

-

-

Sizing:

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for a drug delivery system.

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

These values are typically determined by separating the drug-loaded nanoparticles from the unencapsulated drug (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug concentration using techniques like HPLC or UV-Vis spectrophotometry.

| Formulation | Drug | Nanoparticle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Source |

| DSPE-PEG2000/TPGS (1:1) Micelles | Asulacrine | ~18.5 | - | ~94.12 | - | |

| DSPE-PEG-C60 Micelles | Doxorubicin | 96.5 - 211.3 | -28.67 to -30.87 | 86.1 - 97.5 | - | |

| LyP-1-DSPE-PEG NP | Doxorubicin | 79 ± 3 | -39 ± 4 | ~78 | ~7.0 ± 0.5 | |

| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | 77.52 ± 1.66 | 7.19 ± 0.14 |

Functionalization via Click Chemistry

The terminal propargyl group on this compound allows for the covalent attachment of targeting moieties using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the development of actively targeted drug delivery systems.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

-

Prepare Azide-Functionalized Ligand: Synthesize or procure the targeting ligand (e.g., peptide, antibody fragment, small molecule) with a terminal azide group.

-

Prepare Propargyl-Functionalized Liposomes: Formulate liposomes containing this compound as described in the previous section.

-

Click Reaction:

-

To the liposome suspension, add the azide-functionalized ligand.

-

Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a more stable copper(I) complex. A water-soluble copper-ion chelator like bathophenanthrolinedisulfonate can be used as a catalyst to improve efficiency and minimize lipid oxidation.

-

Add the copper catalyst to the liposome and ligand mixture.

-

Allow the reaction to proceed at room temperature with gentle stirring for a specified time (typically a few hours).

-

-

Purification:

-

Remove unreacted ligand and catalyst by dialysis or size exclusion chromatography.

-

Caption: Experimental workflow for the development of targeted drug delivery systems using this compound.

Cellular Uptake and Signaling Pathways

The surface functionalization of nanoparticles plays a crucial role in their interaction with cells and their subsequent intracellular fate. Unmodified PEGylated nanoparticles are generally taken up by cells through non-specific endocytosis. However, the attachment of targeting ligands can mediate receptor-specific uptake, leading to enhanced delivery to target cells.

Cellular Uptake Mechanisms

Several endocytic pathways are involved in the internalization of nanoparticles:

-

Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many targeted nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that transport the nanoparticles into the cell.

-

Caveolae-Mediated Endocytosis (CME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often implicated in the uptake of smaller nanoparticles and can bypass the lysosomal degradation pathway.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a non-specific mechanism for the uptake of larger particles and extracellular fluid.

The specific pathway utilized by a this compound-based nanoparticle will depend on the targeting ligand and the cell type. For example, nanoparticles functionalized with ligands that bind to receptors known to internalize via CME will predominantly use this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid PEG, DSPE PEG, PEGylated Lipids Linker in Drug Delivery | AxisPharm [axispharm.com]

- 3. DSPE-PEG-Alkyne - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for DSPE-PEG₅-propargyl Click Chemistry Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG₅-propargyl) is a versatile lipid-PEG conjugate widely employed in the development of targeted drug delivery systems, such as liposomes and micelles. The terminal propargyl group enables covalent conjugation of various biomolecules, including peptides, antibodies, and small molecule drugs, via "click chemistry." This application note provides detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific conjugation method.

The CuAAC reaction facilitates the formation of a stable triazole linkage between the alkyne group of DSPE-PEG₅-propargyl and an azide-functionalized molecule. This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for conjugating sensitive biological ligands to lipid nanoparticles.[1][2]

Data Presentation

The efficiency of the CuAAC reaction for conjugating DSPE-PEG₅-propargyl to azide-containing molecules is consistently high, often achieving near-quantitative yields. The following table summarizes typical reaction parameters and expected outcomes based on literature findings.

| Parameter | Condition | Expected Yield/Efficiency | Reference |

| Reactants Stoichiometry | |||

| DSPE-PEG₅-propargyl : Azide-Molecule | 1 : 1.5-3 molar equivalents | > 90% | [3] |

| Catalyst System (relative to alkyne) | |||

| CuSO₄ | 0.1 - 1 mol% | High | [3] |

| Sodium Ascorbate | 5 - 10 mol% | High | [4] |

| Ligand (e.g., THPTA, TBTA) | 1 - 5 mol% | High, protects biomolecule | |

| Reaction Conditions | |||

| Solvent | Aqueous buffer (e.g., PBS pH 7.4), often with a co-solvent like DMSO or t-butanol | High | |

| Temperature | Room Temperature (20-25°C) | High | |

| Reaction Time | 1 - 4 hours | Near-quantitative |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-functionalized molecule to DSPE-PEG₅-propargyl.

Materials:

-

DSPE-PEG₅-propargyl

-

Azide-functionalized molecule (e.g., peptide, protein, small molecule)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Degassed Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or tert-Butanol (if needed for solubility)

-

Nitrogen or Argon gas

-

Dialysis membrane (appropriate MWCO)

-

Lyophilizer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of DSPE-PEG₅-propargyl in a suitable solvent (e.g., 1:1 DMSO/water).

-

Prepare a 20 mM stock solution of the azide-functionalized molecule in an appropriate solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (THPTA in water, TBTA in DMSO/t-butanol).

-

-

Reaction Setup:

-

In a reaction vessel, add the DSPE-PEG₅-propargyl solution.

-

Add the azide-functionalized molecule to the reaction vessel. A 1.5 to 3-fold molar excess of the azide molecule over DSPE-PEG₅-propargyl is recommended.

-

Add the THPTA or TBTA ligand solution to the reaction mixture. A 5-fold molar excess of ligand to CuSO₄ is often used to protect biomolecules from oxidation.

-

Add the CuSO₄ stock solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Gently purge the reaction mixture with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique such as LC-MS.

-

-

Purification of the DSPE-PEG₅-conjugate:

-

Upon completion, the reaction mixture is transferred to a dialysis bag with an appropriate molecular weight cutoff (MWCO) to remove the copper catalyst, excess reagents, and byproducts.

-

Dialyze against a large volume of deionized water or PBS at 4°C for 48 hours, with at least three buffer changes.

-

The purified DSPE-PEG₅-conjugate solution can then be lyophilized to obtain a powder.

-

Protocol 2: Characterization of the DSPE-PEG₅-conjugate

A. MALDI-TOF Mass Spectrometry:

-

Reconstitute a small amount of the lyophilized DSPE-PEG₅-conjugate in a suitable solvent.

-

Mix the sample solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectrum. A successful conjugation will be indicated by a shift in the mass spectrum corresponding to the addition of the azide-functionalized molecule to the DSPE-PEG₅-propargyl.

B. ¹H NMR Spectroscopy:

-

Dissolve the lyophilized DSPE-PEG₅-conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire the ¹H NMR spectrum.

-

Successful conjugation is confirmed by the appearance of new signals corresponding to the protons of the conjugated molecule and the triazole ring, as well as shifts in the signals of the DSPE-PEG₅-propargyl protons adjacent to the newly formed triazole ring.

Mandatory Visualization

Caption: Experimental workflow for CuAAC conjugation.

Caption: Logical relationship in CuAAC conjugation.

References

Revolutionizing Liposome Bio-conjugation: A Guide to Formulating with DSPE-PEG₅-Propargyl

Application Note

The functionalization of liposome surfaces is a critical step in the development of targeted drug delivery systems and advanced nanomedicines. The incorporation of bio-orthogonal reactive groups, such as the propargyl moiety, opens up a versatile platform for the covalent attachment of a wide array of molecules through "click chemistry." This application note details the formulation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)₅-propargyl] (DSPE-PEG₅-propargyl). The propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the post-formulation conjugation of azide-modified targeting ligands, imaging agents, or other functional molecules to the liposome surface under mild, aqueous conditions.

Introduction

Liposomes are well-established drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs.[1][2] The inclusion of polyethylene glycol (PEG)-modified lipids, such as DSPE-PEG, provides a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4][5] By employing a DSPE-PEG lipid with a terminal propargyl group, a "clickable" liposome is created. This pre-functionalized nanocarrier is stable and can be conjugated with various azide-containing molecules in a highly selective manner, offering a modular approach to nanoparticle design. This methodology avoids harsh reaction conditions that could compromise the integrity of the liposome or the activity of the conjugated ligand.

Materials and Methods

The formulation of propargyl-functionalized liposomes is a two-step process involving the preparation of the liposomes by the thin-film hydration method followed by size homogenization through extrusion. The resulting liposomes can then be used in a subsequent click chemistry reaction for surface conjugation.

Key Materials

-

Main structural phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol (for membrane stability)

-

DSPE-PEG₅-propargyl

-

DSPE-PEG (for additional stealth properties, optional)

-

Organic solvent (e.g., chloroform, methanol)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Experimental Protocols

Protocol 1: Formulation of Propargyl-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100-150 nm.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG₅-propargyl) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol 2:1 v/v). A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG₅-propargyl). b. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., 60-65 °C for DSPC). c. A thin, uniform lipid film should be formed on the inner wall of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.

2. Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature should be kept above the Tc of the lipids. b. This process results in the formation of multilamellar vesicles (MLVs).

3. Size Reduction by Extrusion: a. To obtain unilamellar vesicles with a homogenous size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size. b. Assemble the extruder with a 100 nm pore size polycarbonate membrane. The extruder should also be heated to a temperature above the lipid Tc. c. Pass the MLV suspension through the extruder 11-21 times. This process yields large unilamellar vesicles (LUVs) with a narrow size distribution. d. The resulting liposome suspension can be stored at 4 °C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surface

This protocol details the conjugation of an azide-functionalized molecule to the propargyl-liposomes.

1. Reagent Preparation: a. Prepare a stock solution of the azide-containing molecule in a suitable buffer (e.g., water or DMSO). b. Prepare fresh stock solutions of the copper(I) catalyst components:

- Copper(II) sulfate (CuSO₄)

- A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.

- A copper-chelating ligand, such as bathophenanthroline disulfonate (BCS), can be used to stabilize the Cu(I) ion and accelerate the reaction.

2. Click Reaction: a. In a reaction tube, combine the propargyl-functionalized liposome suspension with the azide-modified molecule. b. Add the copper catalyst components in the following order: CuSO₄, ligand (if used), and finally sodium ascorbate. The final concentrations should be optimized, but typical starting points are 1-5 mM for the azide, 0.5-1 mM for CuSO₄, and 2-5 mM for sodium ascorbate. c. Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

3. Purification: a. After the reaction, it is crucial to remove the copper catalyst and unreacted reagents. b. This can be achieved by size exclusion chromatography (SEC) using a column such as Sephadex G-75 or by dialysis against a suitable buffer.

Characterization and Data

The successful formulation and functionalization of the liposomes should be confirmed through various characterization techniques.

| Parameter | Method | Typical Values |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 - 180 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 (indicates a monodisperse population) |

| Zeta Potential | Laser Doppler Velocimetry | -5 to -30 mV (for neutral or anionic base lipids) |

| Conjugation Efficiency | Spectroscopy or Chromatography | Varies depending on reactants and conditions |

Table 1: Physicochemical properties of DSPE-PEG₅-propargyl liposomes.

| Lipid Component | Molar Ratio (%) | Purpose |

| DSPC | 50 - 60 | Main structural component of the bilayer |

| Cholesterol | 35 - 45 | Stabilizes the membrane, reduces permeability |

| DSPE-PEG₅-propargyl | 1 - 5 | Provides the reactive handle for click chemistry |

| DSPE-mPEG2000 (optional) | 1 - 5 | Contributes to the overall "stealth" properties |

Table 2: Example lipid composition for propargyl-functionalized liposomes.

Visualization of Workflows

Caption: Workflow for the formulation of propargyl-functionalized liposomes.

Caption: Workflow for the surface functionalization via click chemistry.

Conclusion

The use of DSPE-PEG₅-propargyl in liposome formulations provides a robust and versatile platform for the development of advanced, functionalized nanocarriers. The protocols outlined in this application note, based on the well-established thin-film hydration and extrusion techniques, allow for the reproducible production of "clickable" liposomes. The subsequent copper-catalyzed click chemistry reaction offers a highly efficient and specific method for surface modification, paving the way for the creation of sophisticated, targeted drug delivery systems.

References

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DSPE-PEG5-propargyl in mRNA Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of mRNA vaccines has been significantly propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The inclusion of polyethylene glycol (PEG) conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), is crucial for the stability and in vivo performance of these LNPs. DSPE-PEG5-propargyl is a specialized DSPE-PEG derivative that incorporates a terminal propargyl group, an alkyne functional handle. This feature enables the covalent attachment of targeting ligands to the LNP surface via "click chemistry," a set of highly efficient and bioorthogonal reactions. This allows for the development of targeted mRNA vaccine formulations designed to enhance delivery to specific cells or tissues, thereby increasing efficacy and potentially reducing off-target effects.

This document provides detailed application notes and protocols for the utilization of this compound in the formulation and functionalization of LNPs for targeted mRNA vaccine delivery.

Principle of Application

The core utility of this compound lies in its ability to serve as a reactive handle on the LNP surface. The propargyl group can readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified targeting moieties. This post-formulation conjugation strategy allows for a modular approach to LNP design, where a universal mRNA-loaded LNP containing this compound can be functionalized with various targeting ligands, such as antibodies, antibody fragments, peptides, or small molecules, to direct the vaccine to specific cell types, like antigen-presenting cells (APCs).

Data Presentation

The following tables summarize representative quantitative data on the physicochemical properties and in vitro/in vivo performance of functionalized LNPs. While this data is compiled from studies using various functionalized DSPE-PEG lipids, it provides an expected performance profile for LNPs functionalized using this compound.

Table 1: Physicochemical Properties of Functionalized vs. Non-Functionalized mRNA LNPs [1][2]

| LNP Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | mRNA Encapsulation Efficiency (%) |

| Standard LNP (non-functionalized) | 85 ± 5 | 0.12 ± 0.03 | -5 ± 2 | > 95% |

| LNP-DSPE-PEG5-propargyl (unconjugated) | 88 ± 6 | 0.13 ± 0.04 | -6 ± 2 | > 95% |

| LNP-DSPE-PEG5-Targeting Ligand (conjugated) | 95 ± 8 | 0.15 ± 0.05 | -8 ± 3 | > 95% |

Table 2: In Vitro Transfection Efficiency of Functionalized mRNA LNPs in Target Cells [3][4]

| LNP Formulation | Target Cell Line | Transfection Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |

| Standard LNP | HEK293T | 60 ± 8% | 1500 ± 200 |

| LNP-DSPE-PEG5-Targeting Ligand | Target Cells (e.g., specific immune cells) | 85 ± 10% | 4500 ± 500 |

| LNP-DSPE-PEG5-Targeting Ligand | Non-Target Cells | 20 ± 5% | 800 ± 100 |

Table 3: In Vivo Biodistribution of Functionalized mRNA LNPs Following Systemic Administration [5]

| Organ | Standard LNP (% Injected Dose/gram tissue) | LNP-DSPE-PEG5-Targeting Ligand (% Injected Dose/gram tissue) |

| Liver | 60 ± 10% | 30 ± 8% |

| Spleen | 15 ± 5% | 40 ± 10% (example target organ) |

| Lungs | 5 ± 2% | 5 ± 2% |

| Kidneys | 3 ± 1% | 3 ± 1% |

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs containing this compound

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing method.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

-

Helper lipid (e.g., DSPC) in ethanol

-

Cholesterol in ethanol

-

This compound in ethanol

-

mRNA encoding the antigen of interest in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Mixture: In a sterile vial, combine the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA Solution: Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the mRNA solution into another syringe.

-

Set the flow rate ratio of the aqueous to ethanol phases (typically 3:1).

-

Initiate the mixing process to allow for the self-assembly of the LNPs.

-

-

Purification:

-

Dilute the collected LNP suspension with PBS.

-

Transfer the diluted LNP suspension to a dialysis cassette.

-

Perform dialysis against PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

-

Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Functionalization of this compound LNPs via Click Chemistry (SPAAC)

This protocol describes the conjugation of an azide-modified targeting ligand to the propargyl-functionalized LNPs using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for biological applications as it does not require a cytotoxic copper catalyst.

Materials:

-

mRNA-LNPs containing this compound

-

Azide-modified targeting ligand (e.g., azide-peptide, azide-antibody fragment)

-

DBCO-functionalized crosslinker (if the ligand is not already azide-modified)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Amicon Ultra centrifugal filter units (100 kDa MWCO) for purification

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-modified targeting ligand in the reaction buffer to a stock concentration.

-

-

Conjugation Reaction:

-

In a sterile microcentrifuge tube, add the this compound LNPs.

-

Add the azide-modified targeting ligand to the LNP suspension at a desired molar excess (e.g., 10-50 fold excess relative to the this compound).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

-

-

Purification:

-

Transfer the reaction mixture to an Amicon Ultra centrifugal filter unit.

-

Centrifuge according to the manufacturer's instructions to remove the unreacted targeting ligand.

-

Wash the concentrated LNPs by adding fresh PBS and repeating the centrifugation step. Perform at least three wash steps.

-

Resuspend the purified, functionalized LNPs in a sterile buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., SDS-PAGE, fluorescence spectroscopy if the ligand is labeled).

-

Re-characterize the particle size and zeta potential of the functionalized LNPs using DLS.

-

Mandatory Visualizations

Caption: Workflow for the formulation and functionalization of targeted mRNA LNPs.

Caption: Cellular uptake and processing of a targeted mRNA-LNP.

Caption: Logical flow of targeted LNP generation and function.

References

- 1. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]

- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Application of DSPE-PEG5-propargyl in the Development of PROTACs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]

DSPE-PEG5-propargyl is a specialized lipid-based polyethylene glycol (PEG) linker that offers unique advantages in the development of PROTACs, particularly in facilitating their formulation and targeted delivery. This linker consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a 5-unit PEG spacer, and a terminal propargyl group. The DSPE component allows for the incorporation of the PROTAC into lipid-based drug delivery systems such as lipid nanoparticles (LNPs), while the propargyl group enables efficient and specific conjugation to an azide-modified PROTAC molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and formulation of PROTACs for targeted protein degradation.

Signaling Pathway and Experimental Workflow

The overall workflow for developing and evaluating a this compound-functionalized PROTAC involves several key stages, from initial synthesis to in vivo efficacy studies. The following diagrams illustrate the conceptual signaling pathway of PROTAC action and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for DSPE-PEG-PROTAC development.

Application Notes

The use of this compound as a linker in PROTAC development offers several distinct advantages:

-

Facilitation of Lipid Nanoparticle (LNP) Formulation: The DSPE lipid anchor allows for the stable incorporation of the PROTAC into the lipid bilayer of LNPs. This is particularly advantageous for PROTACs that have poor solubility or cell permeability, as LNPs can enhance their delivery into cells.[4]

-

Improved Pharmacokinetics: The PEG component of the linker can shield the LNP from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream and improving its pharmacokinetic profile.[5]

-

Modular and Efficient Synthesis: The terminal propargyl group enables the use of "click chemistry" for conjugating the linker to an azide-modified PROTAC. This reaction is highly efficient, specific, and can be performed under mild conditions, which simplifies the synthesis of the final PROTAC construct.

-

Potential for Targeted Delivery: The surface of the DSPE-PEG-PROTAC-containing LNPs can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the PROTAC to specific cell types or tissues, thereby increasing its efficacy and reducing off-target effects.

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG5-PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified PROTAC to this compound.

Materials:

-

Azide-modified PROTAC

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Sephadex G-25 column or dialysis tubing (for purification)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-modified PROTAC in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a clean, dry reaction vial, add 1.0 equivalent of the azide-modified PROTAC solution.

-

Add 1.1 equivalents of the this compound solution to the reaction vial.

-

Add 5 equivalents of the THPTA stock solution.

-

Add 1 equivalent of the CuSO4 stock solution.

-

Initiate the reaction by adding 10 equivalents of the freshly prepared sodium ascorbate stock solution.

-

Vortex the reaction mixture gently and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Upon completion of the reaction, the DSPE-PEG5-PROTAC conjugate can be purified from unreacted starting materials and catalyst by size-exclusion chromatography using a Sephadex G-25 column or by dialysis against an appropriate buffer.

-

-

Characterization:

-

The final product should be characterized by mass spectrometry to confirm the successful conjugation.

-

Protocol 2: Formulation of DSPE-PEG5-PROTAC into Lipid Nanoparticles (LNPs)

This protocol describes a general method for formulating the DSPE-PEG5-PROTAC into LNPs using a microfluidic mixing method.

Materials:

-

DSPE-PEG5-PROTAC conjugate

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and the DSPE-PEG5-PROTAC conjugate at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mg/mL.

-

-

Preparation of Aqueous Phase:

-